

Spectroscopic Analysis of Dipentaerythritol Hexaacrylate (DPEHA): A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dipentaerythritol hexaacrylate*

Cat. No.: B012369

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for **Dipentaerythritol Hexaacrylate (DPEHA)**, a multifunctional acrylate monomer crucial in various applications, including coatings, inks, and 3D printing.[1][2] This document focuses on Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FTIR) data, presenting them in a clear, tabular format for easy reference. Detailed experimental protocols for acquiring such data are also provided, along with a visualization of a typical workflow involving DPEHA.

Chemical Structure and Properties

Dipentaerythritol hexaacrylate (CAS RN: 29570-58-9) is a hexafunctional monomer known for its high reactivity and ability to form densely cross-linked polymers.[1] This high degree of cross-linking imparts desirable properties such as exceptional hardness, scratch resistance, and chemical resistance to the final cured material.[1]

Molecular Formula: C₂₈H₃₄O₁₃[3]

Molecular Weight: 578.57 g/mol

Appearance: Typically a transparent liquid.[4]

Spectroscopic Data

Spectroscopic analysis is essential for the quality control and characterization of DPEHA, ensuring its purity and proper chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of DPEHA. Below are the expected chemical shifts for ^1H and ^{13}C NMR.

Table 1: Predicted ^1H NMR Spectral Data for **Dipentaerythritol Hexaacrylate**

Chemical Shift (ppm)	Multiplicity	Assignment
~ 6.4	Doublet of doublets	Trans-alkene proton (-CH=CH ₂)
~ 6.1	Doublet of doublets	Geminal-alkene proton (-CH=CH ₂)
~ 5.8	Doublet of doublets	Cis-alkene proton (-CH=CH ₂)
~ 4.2	Singlet	Methylene protons of the ester group (-O-CH ₂ -)
~ 3.4	Singlet	Methylene protons of the ether linkage (-CH ₂ -O-CH ₂ -)

Table 2: Predicted ^{13}C NMR Spectral Data for **Dipentaerythritol Hexaacrylate**

Chemical Shift (ppm)	Assignment
~ 165	Carbonyl carbon of the ester group (C=O)
~ 131	Alkene carbon (=CH ₂)
~ 128	Alkene carbon (-CH=)
~ 62	Methylene carbon of the ester group (-O-CH ₂ -)
~ 69	Methylene carbon of the ether linkage (-CH ₂ -O-CH ₂ -)
~ 45	Quaternary carbon

Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in DPEHA. The key absorption bands are summarized below.

Table 3: Experimental FTIR Spectral Data for **Dipentaerythritol Hexaacrylate**

Wavenumber (cm ⁻¹)	Functional Group	Vibration Mode
2853	C-H	Stretching
1730	C=O	Stretching of the acrylate ester
1635	C=C	Stretching of the acrylate double bond
1100	C-O	Stretching of the ester and ether linkages
810	=C-H	Out-of-plane bending of the acrylate double bond

These values are based on experimental data for a polymer system containing DPEHA.[\[5\]](#)

Experimental Protocols

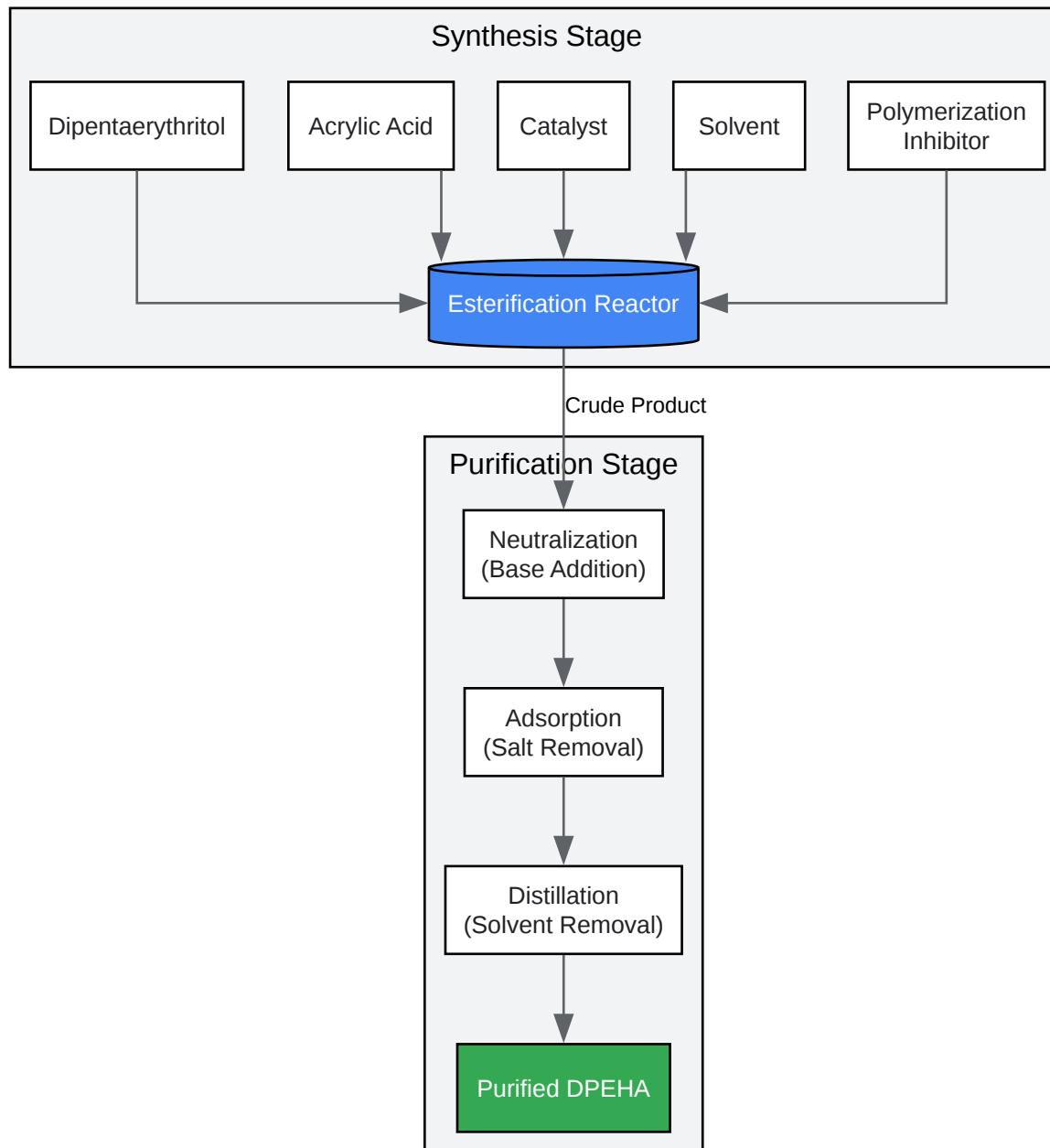
The following are detailed methodologies for conducting NMR and FTIR analysis of DPEHA.

NMR Spectroscopy Protocol

- Sample Preparation: Dissolve approximately 10-20 mg of DPEHA in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- ¹H NMR Acquisition:

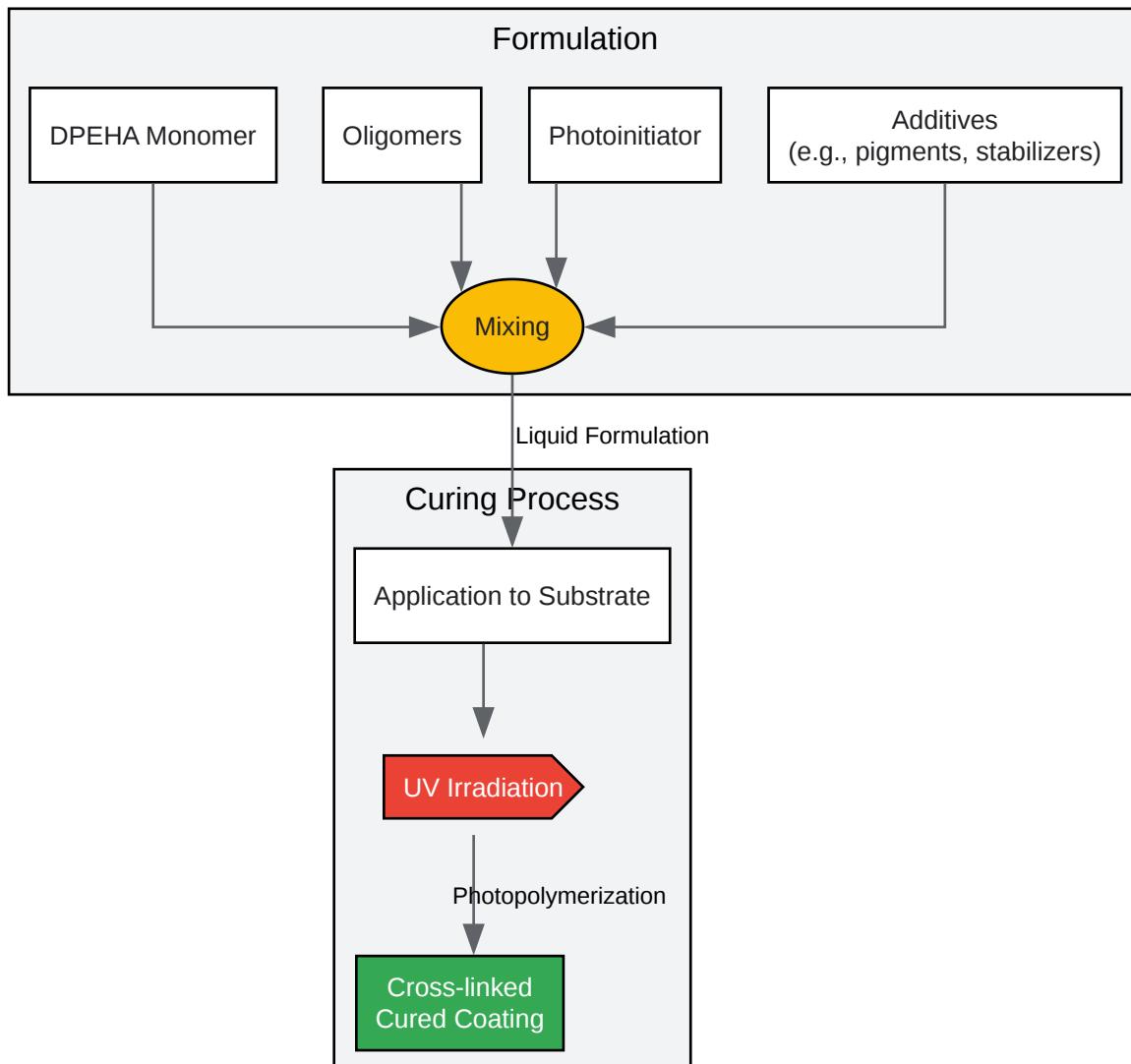
- Pulse Sequence: Standard single-pulse sequence.
- Spectral Width: 0-12 ppm.
- Number of Scans: 16-32 scans to achieve a good signal-to-noise ratio.
- Relaxation Delay: 1-2 seconds.
- ^{13}C NMR Acquisition:
 - Pulse Sequence: Proton-decoupled pulse sequence.
 - Spectral Width: 0-200 ppm.
 - Number of Scans: 1024 or more scans may be necessary due to the lower natural abundance of ^{13}C .
 - Relaxation Delay: 2-5 seconds.
- Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

FTIR Spectroscopy Protocol


- Sample Preparation: For Attenuated Total Reflectance (ATR)-FTIR, place a small drop of liquid DPEHA directly onto the ATR crystal. For transmission FTIR, a thin film of the sample can be prepared between two KBr plates.
- Instrumentation: Use a research-grade FTIR spectrometer equipped with an ATR accessory or a sample holder for transmission measurements.
- Data Acquisition:
 - Spectral Range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .

- Number of Scans: Average 16-32 scans for both the background and the sample to improve the signal-to-noise ratio.
- Data Processing: Collect a background spectrum of the clean, empty ATR crystal or KBr plates. Then, collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Workflow Visualizations


The following diagrams illustrate key processes related to the use and analysis of DPEHA.

Synthesis and Purification of DPEHA

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and purification of **Dipentaerythritol Hexaacrylate (DPEHA)**.

UV Curing Process of a DPEHA-based Formulation

[Click to download full resolution via product page](#)

Caption: General workflow for the UV curing of a DPEHA-based formulation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Dipentaerythritol Hexaacrylate (DPHA) [benchchem.com]
- 2. chembk.com [chembk.com]
- 3. Dipentaerythritol hexaacrylate | C28H34O13 | CID 122409 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. en.xinsuvn.com [en.xinsuvn.com]
- 5. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Spectroscopic Analysis of Dipentaerythritol Hexaacrylate (DPEHA): A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b012369#spectroscopic-data-for-dipentaerythritol-hexaacrylate-nmr-ftir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com